molecular formula C8H7N3O B3032048 5-Aminoquinoxalin-2(1H)-one CAS No. 1002129-56-7

5-Aminoquinoxalin-2(1H)-one

Cat. No.: B3032048
CAS No.: 1002129-56-7
M. Wt: 161.16
InChI Key: UNKJKGPIDUUPDM-UHFFFAOYSA-N
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Description

5-Aminoquinoxalin-2(1H)-one is a heterocyclic compound characterized by a quinoxaline ring system with an amino group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoxalin-2(1H)-one typically involves the cyclization of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the quinoxaline ring. The general reaction scheme is as follows:

    Cyclization Reaction:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroquinoxaline derivatives.

    Reduction: Hydroxyquinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

5-Aminoquinoxalin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and coordination complexes with transition metals.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Aminoquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    Quinoxaline: Lacks the amino and keto groups, making it less reactive.

    2-Aminoquinoxaline: Lacks the keto group, affecting its chemical properties and reactivity.

    5-Nitroquinoxalin-2(1H)-one: Contains a nitro group instead of an amino group, altering its biological activity.

Uniqueness: 5-Aminoquinoxalin-2(1H)-one is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKJKGPIDUUPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669236
Record name 5-Aminoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002129-56-7
Record name 5-Aminoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (2,6-dinitrophenylamino)acetate
5-Aminoquinoxalin-2(1H)-one
Reactant of Route 2
5-Aminoquinoxalin-2(1H)-one
5-Aminoquinoxalin-2(1H)-one
Reactant of Route 4
5-Aminoquinoxalin-2(1H)-one
5-amino-3,4-dihydro-1H-quinoxalin-2-one
5-Aminoquinoxalin-2(1H)-one
Reactant of Route 6
5-Aminoquinoxalin-2(1H)-one

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